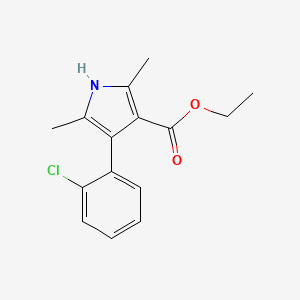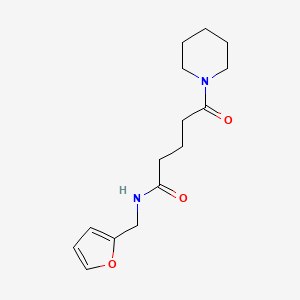
3-phenyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as TFP, is a chemical compound with potential applications in scientific research. This compound is a pyrazoline derivative that has gained attention due to its unique chemical structure and potential uses in various fields of research.
Wirkmechanismus
The mechanism of action of 3-phenyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitters. This compound has also been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-phenyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its unique chemical structure, which allows for the development of new materials and drug candidates. This compound is also relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for the research and development of 3-phenyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is its potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound may also have potential as a therapeutic agent for the treatment of cancer, either alone or in combination with other drugs. Additionally, this compound may have potential applications in the development of new materials, such as sensors and catalysts.
Synthesemethoden
The synthesis of 3-phenyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 4,4,4-trifluoro-1-phenyl-1-butanone with hydrazine hydrate and phenylacetic acid. This reaction results in the formation of this compound, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-phenyl-1-(phenylacetyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has shown potential for use in scientific research in various fields. One area of interest is its use as a fluorescence probe for the detection of metal ions. This compound has also been studied for its potential as a drug candidate for the treatment of cancer and neurological disorders. Additionally, this compound has been used in the development of new materials, such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
1-[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)17(25)12-15(14-9-5-2-6-10-14)22-23(17)16(24)11-13-7-3-1-4-8-13/h1-10,25H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBQKJSMTOXTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)(F)F)O)C(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{1-benzyl-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5162615.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5162622.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5162625.png)
![1-(2-fluorobenzyl)-N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5162627.png)
![phenyl{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}acetic acid](/img/structure/B5162634.png)
![N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5162644.png)
![N-[5-(1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5162648.png)
![N,N-dibutyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5162659.png)

![N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide](/img/structure/B5162668.png)


![1-(3-methyl-1-piperidinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5162690.png)

